Key Intermediate for Cinpropazide Synthesis
The primary verifiable differentiator for N-Isopropyl-1-piperazineacetamide is its documented and specific use as a reactant in the synthesis of cinpropazide, a coronary vasodilator. The synthetic route involves the condensation of 3,4,5-trimethoxycinnamoyl chloride with isopropylaminocarbonylmethylpiperazine (N-Isopropyl-1-piperazineacetamide) to produce the final drug molecule [1]. This specific application is not reported for its closest N-alkyl analogs, such as the N-methyl or N-ethyl derivatives.
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | N-Isopropyl-1-piperazineacetamide is a key intermediate in the synthesis of cinpropazide, a pharmaceutical agent. |
| Comparator Or Baseline | N-methyl-1-piperazineacetamide (CAS 39890-41-0) and N-ethyl-1-piperazineacetamide (CAS 40004-11-3). |
| Quantified Difference | No reports found in the public domain for the use of these analogs as intermediates in the synthesis of approved pharmaceutical agents. |
| Conditions | Review of public patent and chemical synthesis databases. |
Why This Matters
For research programs focused on cinpropazide analogs or similar piperazine-based drugs, this compound is the required building block, making it non-substitutable with other N-alkyl derivatives.
- [1] Drug Future. (n.d.). Cinpropazide: Synthetic route diagram. Retrieved April 2026, from https://www.drugfuture.com/synth/syndata.aspx?ID=90115 View Source
